molecular formula C28H25N3O6S B11292857 2-Amino-4-(3,4-dimethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

2-Amino-4-(3,4-dimethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B11292857
M. Wt: 531.6 g/mol
InChI Key: SVSSEQBMJZDDSL-UHFFFAOYSA-N
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Description

2-Amino-4-(3,4-dimethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrano-benzothiazine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the pyrano-benzothiazine core, followed by the introduction of the amino, dimethoxyphenyl, and methoxybenzyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3,4-dimethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2-Amino-4-(3,4-dimethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,4-dimethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine
  • 1-[(2-(3,4-Dimethoxyphenyl)ethyl]amino]-3-methoxy-2-propanol

Uniqueness

2-Amino-4-(3,4-dimethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H25N3O6S

Molecular Weight

531.6 g/mol

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-6-[(3-methoxyphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile

InChI

InChI=1S/C28H25N3O6S/c1-34-19-8-6-7-17(13-19)16-31-22-10-5-4-9-20(22)26-27(38(31,32)33)25(21(15-29)28(30)37-26)18-11-12-23(35-2)24(14-18)36-3/h4-14,25H,16,30H2,1-3H3

InChI Key

SVSSEQBMJZDDSL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC(=CC=C5)OC)N)C#N)OC

Origin of Product

United States

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